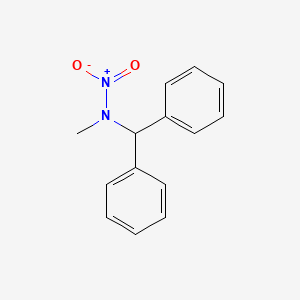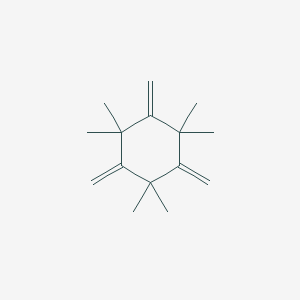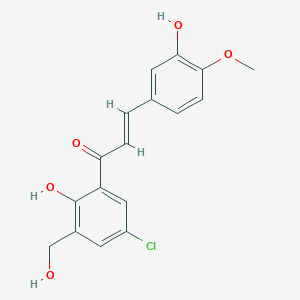
Acrylophenone, 5'-chloro-2'-hydroxy-3'-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes multiple functional groups, such as hydroxyl, methoxy, and chloro groups, which contribute to its diverse reactivity and utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- typically involves multi-step organic reactions. One common method includes the use of starting materials such as substituted benzaldehydes and phenols, which undergo condensation reactions followed by chlorination and hydroxylation steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution of the chloro group can produce a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity and function. The chloro group may participate in electrophilic interactions, further modulating the compound’s biological effects. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxyphenyl)-: Lacks the methoxy group, which may affect its reactivity and biological activity.
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(p-methoxyphenyl)-: Lacks the meta-hydroxy group, potentially altering its chemical properties and applications.
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methylphenyl)-: Substitutes the methoxy group with a methyl group, which may influence its interactions with biological molecules.
Uniqueness
The presence of both meta-hydroxy and para-methoxy groups in Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- distinguishes it from similar compounds
Propriétés
Numéro CAS |
108051-43-0 |
|---|---|
Formule moléculaire |
C17H15ClO5 |
Poids moléculaire |
334.7 g/mol |
Nom IUPAC |
(E)-1-[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15ClO5/c1-23-16-5-3-10(6-15(16)21)2-4-14(20)13-8-12(18)7-11(9-19)17(13)22/h2-8,19,21-22H,9H2,1H3/b4-2+ |
Clé InChI |
YDMLSWGHUZRJJO-DUXPYHPUSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C2O)CO)Cl)O |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC(=C2O)CO)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


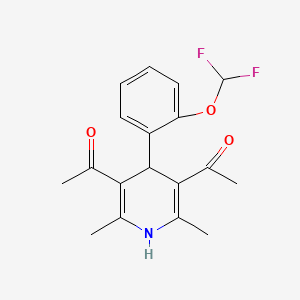

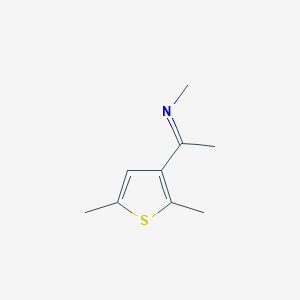
![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
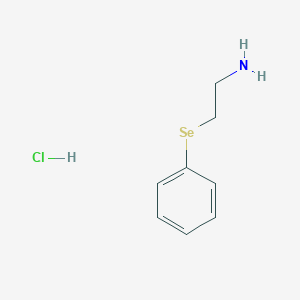
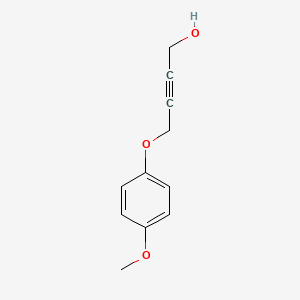


![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
